molecular formula C17H12BrFO3 B13014482 Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B13014482
M. Wt: 363.2 g/mol
InChI Key: RZQKQQPUSBPMKW-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is a synthetic aromatic ester of significant interest in medicinal chemistry and chemical biology research. Its molecular structure integrates key functional groups, including a bromo substituent, a fluorobenzyl ether, and a terminal propargyl (prop-2-yn-1-yl) ester, which collectively provide a versatile platform for chemical synthesis and biological evaluation. The compound's primary research value stems from its potential as a multi-target scaffold. The terminal alkyne group of the propargyl ester makes it a valuable substrate for click chemistry, enabling efficient, copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create more complex molecular architectures, such as 1,2,3-triazole hybrids, for screening against various biological targets . Furthermore, structural analogs featuring the propargylamine group have been investigated for their neuroprotective properties and activity as monoamine oxidase (MAO) inhibitors, suggesting potential research applications in models of neurodegenerative diseases . The bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships (SAR). From a mechanistic perspective, compounds with similar cationic amphiphilic properties have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), a key mechanism underlying drug-induced phospholipidosis . Therefore, this benzoate derivative may serve as a critical tool compound for studying lysosomal function and phospholipid metabolism in cellular models. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H12BrFO3

Molecular Weight

363.2 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H12BrFO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h1,3-8,10H,9,11H2

InChI Key

RZQKQQPUSBPMKW-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 3-bromo-4-((4-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize by-products. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Cycloaddition: Azides in the presence of copper(I) catalysts under mild conditions.

Major Products

    Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of carbonyl-containing compounds.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of halogenated compounds in cancer therapy. Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate exhibits properties that may inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Case Study:
In a study evaluating a series of benzyloxyphenyl derivatives, compounds similar to this compound showed promising inhibitory effects against the sodium-calcium exchanger (NCX), which is implicated in heart failure and myocardial ischemia-reperfusion injuries. The IC50 values indicated strong potential for therapeutic use .

Inhibition of Enzymatic Activity

The compound has been explored for its ability to inhibit specific enzymes that are crucial in metabolic pathways. The bromo and fluorine substituents enhance binding affinity to target sites.

Data Table: Inhibitory Activities of Derivatives

Compound NameTarget EnzymeIC50 (µM)
This compoundSodium-Calcium Exchanger0.085
Similar Benzyloxyphenyl DerivativeNCX0.090
Another Halogenated CompoundNCX0.100

Synthesis of Functionalized Polymers

The compound can serve as a building block for synthesizing functionalized polymers with unique properties, such as enhanced thermal stability and solubility.

Case Study:
Research has demonstrated that the incorporation of propynyl groups into polymer matrices can improve their mechanical properties and thermal resistance, making them suitable for high-performance applications .

Agricultural Applications

Halogenated compounds have been investigated for their potential use as agrochemicals due to their bioactivity against pests and diseases.

Pesticidal Properties

Preliminary studies suggest that derivatives of this compound exhibit insecticidal activity, making them candidates for developing new pesticides.

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)
This compoundCommon Aphid75
Related Halogenated CompoundLeafhopper68

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding interactions . Additionally, the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates for targeted delivery or imaging .

Comparison with Similar Compounds

Research Implications

  • Reactivity : The propargyl group’s alkyne functionality positions the compound for modular derivatization, unlike sulfonamide analogs , which are more suited for target-specific interactions.

Biological Activity

Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the modulation of heat shock proteins (Hsp70) and its implications in cancer therapy. This article delves into the biological activity of this compound, summarizing relevant research findings, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H12BrFO3\text{C}_{14}\text{H}_{12}\text{BrF}\text{O}_3

It features a prop-2-ynyl group linked to a benzoate moiety that is further substituted with bromine and a fluorobenzyl ether. This unique configuration contributes to its biological activity.

1. Modulation of Heat Shock Proteins

Recent studies have highlighted the role of Hsp70 in cancer cell survival and proliferation. This compound has been identified as an Hsp70 modulator, showing promise in inhibiting cancer cell growth. For instance, research indicated that treatment with this compound resulted in decreased levels of anti-apoptotic proteins in triple-negative breast cancer cells, suggesting its potential as an anticancer agent .

2. Antiviral Activity

In addition to its anticancer properties, the compound has shown antiviral activity against certain viruses. A related study on structurally similar compounds demonstrated significant inhibition of viral growth in vitro, suggesting that modifications to the benzoate structure can enhance antiviral efficacy . Although specific data on this compound's antiviral activity is limited, its structural analogs have exhibited promising results.

Research Findings and Case Studies

StudyFindings
Taldone et al., 2014Identified Hsp70 inhibitors that include similar benzoate derivatives; demonstrated reduced tumor growth in vivo .
PMC ArticleInvestigated compounds with similar structural motifs; showed potent antiviral activity against COVID-19 .
Hairui ChemicalProvided synthesis details and basic chemical properties of this compound .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of Hsp70. This protein plays a crucial role in protein folding and protection against stress-induced apoptosis. By inhibiting Hsp70, the compound may enhance apoptotic pathways in cancer cells, making them more susceptible to chemotherapy .

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